2,2',6-Trichlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,2',6-Trichlorobiphenyl, can be achieved through various methods. One approach involves the coupling of benzene or chlorobenzene with labelled anilines to produce biphenyls with specific chlorine substitutions . Another method includes a reaction sequence that leads to the formation of a persistent radical with a propeller-like conformation, which may be related to the synthesis of trichlorobiphenyls .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the presence of two phenyl rings connected by a single bond, allowing for a certain degree of rotation. The substitution of chlorine atoms influences the overall geometry and electronic distribution within the molecule. For instance, the crystal structure of a related compound, (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, exhibits a propeller-like conformation due to the steric effects of the chlorine atoms .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including dechlorination under UV-irradiation. The reactivity towards dechlorination is influenced by steric and electronic effects, as well as the presence of alkali, which can lead to competitive elimination between ortho and para chlorine atoms . Additionally, the carbonylation reaction of dichlorobiphenyls can result in the formation of chlorophenylbenzoic acids, with the substitution pattern affecting the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2',6-Trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include its melting point, boiling point, solubility, and vapor pressure. The electronic properties, such as reduction potential, are also important as they influence the reactivity of the compound . The presence of chlorine atoms can lead to specific interactions with biological tissues, as seen in the accumulation of related chlorobiphenyls in the lung parenchyma of mice .
Scientific Research Applications
1. Environmental Impact and Metabolism
2,2',6-Trichlorobiphenyl and similar compounds have been studied for their persistence and metabolism in various environmental contexts. For instance, the marsh plant Veronica Beccabunga metabolizes 2,5,4′-trichlorobiphenyl to monohydroxy derivatives, highlighting the biological processes involved in breaking down such compounds in ecosystems (Moza, Kilzer, Weisgerber, & Klein, 1976).
2. Photodechlorination in Alcoholic Solutions
Research has explored the dechlorination of 2,4,6-trichlorobiphenyl through photolysis in both alkaline and neutral alcoholic solutions. This study provides insights into the reactivity and selectivity towards dechlorination of such compounds, which is significant for understanding their environmental fate and potential for remediation (Nishiwaki, Usui, Anda, & Hida, 1979).
3. Synthesis and Labeling for Research
The synthesis of labeled biphenyls, including variants like 2,3,6-trichlorobiphenyl, from corresponding anilines has been documented. This research is crucial for creating labeled compounds for further study, especially in tracking and analyzing their behavior in different systems (Bergman & Wachtmeister, 1977).
4. Analytical Detection Techniques
Advanced techniques like adsorptive stripping voltammetry have been developed for the determination of trichlorobiphenyl in various concentrations. Such methods are vital for accurately measuring the presence of these compounds in environmental samples (Lam & Kopanica, 1984).
5. Biological Metabolism and Excretion
Studies have shown that certain chlorobiphenyls, including 2,4',5-trichlorobiphenyl, undergo metabolism through the mercapturic acid pathway in animals, leading to excretion in bile and urine. This research is important for understanding the biotransformation and potential health impacts of these compounds (Bakke, Bergman, & Larsen, 1982).
6. Destruction in Aqueous Solutions
Research into the destruction of trichlorobiphenyls in aqueous solutions, such as through hydrous pyrolysis/oxidation, provides valuable insights into potential remediation techniques for environments contaminated with these compounds (Leif, Knauss, Mew, & Aines, 1997).
7. Bacterial Metabolism
The metabolism of trichlorobiphenyls by bacteria, such as Acinetobacter sp. P6, has been studied to understand the biodegradation pathways and potentialfor bioremediation of contaminated sites. These studies provide insights into how bacteria can transform these compounds, potentially leading to more effective cleanup strategies (Furukawa, Tonomura, & Kamibayashi, 1979).
8. Degradation in Model Ecosystems
Laboratory model ecosystem studies have examined the degradation and fate of various chlorobiphenyls, including tri-, tetra-, and pentachlorobiphenyls, compared with DDE. Such research is significant for understanding the environmental persistence and potential biomagnification of these compounds (Metcalf, Sanborn, Lu, & Nye, 1975).
9. Solubility in Supercritical Fluids
Studies on the solubility of chlorobiphenyls, including trichlorobiphenyl, in supercritical fluids such as carbon dioxide, provide valuable data for understanding the physical and chemical properties of these compounds. This information can be crucial for designing processes for their extraction or separation (Anitescu & Tavlarides, 1999).
Safety and Hazards
PCBs, including 2,2’,6-Trichlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
Mechanism of Action
Target of Action
The primary target of 2,2’,6-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The biodegradation pathway of PCBs involves four main enzymes: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Pharmacokinetics
A study on a similar compound, 5,5’,6-trichlorobiphenyl, in the midge, chironomus riparius, showed that the compound was absorbed during a 16-hour static uptake phase . This suggests that 2,2’,6-Trichlorobiphenyl may also be absorbed and metabolized in a similar manner.
Result of Action
The result of the action of 2,2’,6-Trichlorobiphenyl is the inhibition of PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This suggests that 2,2’,6-Trichlorobiphenyl may have an impact on the regulation of the circadian clock .
Action Environment
2,2’,6-Trichlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . These compounds were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . . This suggests that environmental factors such as the presence of other pollutants and the physical-chemical properties of the environment can influence the action, efficacy, and stability of 2,2’,6-Trichlorobiphenyl.
properties
IUPAC Name |
1,3-dichloro-2-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIJRBBCDLNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074777 | |
Record name | 2,2',6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38444-73-4 | |
Record name | 2,2',6-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',6-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the non-planar structure of PCB 19 influence its sorption to clay minerals compared to the co-planar PCB 36?
A1: Research indicates that the non-planar structure of PCB 19 significantly affects its sorption affinity to clay minerals compared to the co-planar PCB 36. [] Batch sorption experiments demonstrated a considerably greater sorption coefficient (Kw) for the co-planar PCB 36 on various homoionic montmorillonites. Molecular dynamics (MD) simulations revealed that the hydrophobic nature of the interlayer regions within the clay minerals played a crucial role. This hydrophobicity is determined by the hydration status of exchangeable cations and the corresponding d-spacing. The enhanced sorption observed for co-planar PCBs, like PCB 36, can be attributed to shape selectivity and stronger hydrophobic interactions within these interlayer regions, which the non-planar PCB 19 cannot achieve as effectively. []
Q2: What are the effects of PCB 19 on cardiac myocytes?
A2: Studies have shown that PCB 19 negatively impacts cardiac myocytes. [] Specifically, PCB 19 decreases contractile force in these cells in a concentration-dependent manner. This negative inotropic effect is linked to a reduction in the Ca2+ transient, primarily caused by the inhibition of L-type Ca2+ channels. The research demonstrates that PCB 19 exposure can disrupt critical cardiac functions by interfering with calcium signaling pathways. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.